2'-Trifluoromethyl-biphenyl-4-carboxylic acid
Overview
Description
2’-Trifluoromethyl-biphenyl-4-carboxylic acid, also known as xenalipin, is a chemical compound with the linear formula CF3C6H4C6H4CO2H . It has been tested as an effective hypolipidemic agent in animal species . It has been shown to cause significant reduction in serum cholesterol and triglyceride levels in animal models and would be beneficial in therapy for hyperlipidemia .
Synthesis Analysis
The synthesis of 2’-Trifluoromethyl-biphenyl-4-carboxylic acid has been reported . Xenalipin has been synthesized in the [14C]-labelled form, with specific activity 21.0mCi/mmol, which is suitable for the metabolism and distribution studies in animals .Molecular Structure Analysis
The molecular structure of 2’-Trifluoromethyl-biphenyl-4-carboxylic acid is represented by the linear formula CF3C6H4C6H4CO2H . The molecular weight of the compound is 266.22 .Physical And Chemical Properties Analysis
2’-Trifluoromethyl-biphenyl-4-carboxylic acid is a solid substance . It has a melting point range of 169-171 °C . The compound is soluble in methanol .Scientific Research Applications
Field
This compound is used in the field of agrochemical and pharmaceutical industries .
Application
Trifluoromethylpyridines, which can be derived from 2’-Trifluoromethyl-biphenyl-4-carboxylic acid, are a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
Methods of Application
The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives involve various chemical reactions . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .
Results or Outcomes
More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Hypolipidemic Agent
Field
This compound is used in the field of medicine, specifically in the treatment of hyperlipidemia .
Application
4′- (Trifluoromethyl)-2-biphenylcarboxylic acid (xenalipin) has been tested as an effective hypolipidemic agent in animal species .
Methods of Application
While the exact methods of application are not specified, it is likely that this compound is administered orally or intravenously, as is common with most pharmaceuticals .
Results or Outcomes
It has been shown to cause significant reduction in serum cholesterol and triglyceride levels in animal models and would be beneficial in therapy for hyperlipidemia .
Synthesis of Fluorinated Organic Compounds
Field
This compound is used in the field of organic chemistry, specifically in the synthesis of fluorinated organic compounds .
Application
The development of organic compounds containing fluorine has been made possible by the use of trifluoromethylpyridines, which can be derived from 2’-Trifluoromethyl-biphenyl-4-carboxylic acid . These compounds have found applications in the agrochemical, pharmaceutical, and functional materials fields .
Methods of Application
The synthesis of trifluoromethylpyridine (TFMP) and its derivatives involves various chemical reactions . The number of chlorine atoms introduced to the pyridine ring can be controlled by adjusting the reaction conditions .
Results or Outcomes
More than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
Pharmaceutical Intermediate
Field
This compound is used in the field of pharmaceuticals .
Application
2-(Trifluoromethyl)pyridine-4-carboxylic acid, which can be derived from 2’-Trifluoromethyl-biphenyl-4-carboxylic acid, is used as a pharmaceutical intermediate .
Methods of Application
While the exact methods of application are not specified, it is likely that this compound is used in the synthesis of various pharmaceutical products .
Results or Outcomes
The use of this compound as an intermediate can lead to the production of various pharmaceutical products .
Synthesis of Tetrazoles
Field
This compound is used in the field of organic chemistry, specifically in the synthesis of tetrazoles .
Application
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in SAR-driven medicinal chemistry analogue syntheses . They have not been found in nature; with rare exceptions, these compounds do not exhibit appreciable biological activity, but they are at the same time resistant to biological degradation .
Methods of Application
The synthesis of tetrazoles involves various chemical reactions . The biological importance of tetrazoles has also been highlighted .
Results or Outcomes
The tetrazole motif has been used in various drug pharmacophores as a suitable replacement of carboxylic acid moiety .
Chemical Synthesis
Field
This compound is used in the field of chemical synthesis .
Application
4′- (Trifluoromethyl)-2-biphenylcarboxylic acid may be used in chemical synthesis .
Methods of Application
While the exact methods of application are not specified, it is likely that this compound is used in the synthesis of various chemical products .
Results or Outcomes
The use of this compound in chemical synthesis can lead to the production of various chemical products .
Safety And Hazards
properties
IUPAC Name |
4-[2-(trifluoromethyl)phenyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)12-4-2-1-3-11(12)9-5-7-10(8-6-9)13(18)19/h1-8H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKDEUGMDSTMAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382232 | |
Record name | 2'-(Trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Trifluoromethyl-biphenyl-4-carboxylic acid | |
CAS RN |
198205-79-7 | |
Record name | 2'-(Trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-Trifluoromethyl [1,1'-biphenyl]-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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